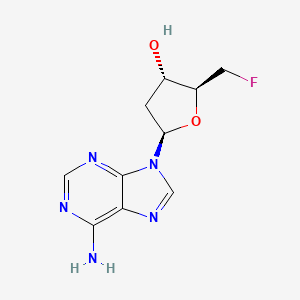

5'-Fluoro-2',5'-Dideoxyadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5'-FLUORO-2',5'-DIDEOXYADENOSIN ist ein synthetisches Nukleosidanalogon, das sich durch den Ersatz eines Fluoratoms an der 5'-Position und die Entfernung von Hydroxylgruppen an den 2'- und 5'-Positionen des Ribosezuckers auszeichnet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5'-FLUORO-2',5'-DIDEOXYADENOSIN umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit Adenosin, einem natürlich vorkommenden Nukleosid.

Fluorierung: Die Einführung des Fluoratoms an der 5'-Position wird unter kontrollierten Bedingungen mit einem Fluorierungsmittel wie Diethylaminoschwefeltrifluorid (DAST) oder ähnlichen Reagenzien erreicht.

Industrielle Produktionsverfahren

Die industrielle Produktion von 5'-FLUORO-2',5'-DIDEOXYADENOSIN folgt ähnlichen Synthesewegen, ist aber für die großtechnische Synthese optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, kontinuierlichen Fließsystemen und strengen Qualitätskontrollen, um eine hohe Reinheit und Ausbeute sicherzustellen.

Analyse Chemischer Reaktionen

Reaktionstypen

5'-FLUORO-2',5'-DIDEOXYADENOSIN unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Fluoratom kann unter bestimmten Bedingungen durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl diese aufgrund der Stabilität der Fluor-Kohlenstoff-Bindung weniger häufig sind.

Häufige Reagenzien und Bedingungen

Substitution: Reagenzien wie Natriumazid (NaN3) oder Thiole können für nukleophile Substitution verwendet werden.

Oxidation: Milde Oxidationsmittel wie Wasserstoffperoxid (H2O2) können eingesetzt werden.

Hauptprodukte

Substitution: Die Produkte hängen vom verwendeten Nukleophil ab, wie z. B. Azidderivate oder thiolsubstituierte Verbindungen.

Hydrolyse: Adenin und das entsprechende Zuckerderivat sind die Hauptprodukte.

Wissenschaftliche Forschungsanwendungen

5'-FLUORO-2',5'-DIDEOXYADENOSIN hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer Nukleosidanaloga verwendet.

Biologie: Wird für sein Potenzial untersucht, die Virusreplikation durch Interferenz mit der Nukleinsäuresynthese zu hemmen.

Medizin: Wird als potenzielles antivirales und Antikrebsmittel untersucht, da es die DNA- und RNA-Synthese stören kann.

5. Wirkmechanismus

Der Wirkmechanismus von 5'-FLUORO-2',5'-DIDEOXYADENOSIN beinhaltet seine Einarbeitung in Nukleinsäuren, wo es als Kettenterminator wirkt. Dies verhindert die Verlängerung von DNA- oder RNA-Strängen und hemmt so die Virusreplikation oder die Proliferation von Krebszellen. Die Verbindung zielt auf Enzyme ab, die an der Nukleinsäuresynthese beteiligt sind, wie z. B. DNA-Polymerasen und Reverse Transkriptasen .

Wirkmechanismus

The mechanism of action of 5’-FLUORO-2’,5’-DIDEOXYADENOSINE involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication or cancer cell proliferation. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2',3'-Dideoxyadenosin: Fehlen von Hydroxylgruppen an den 2'- und 3'-Positionen.

5-Fluor-2'-Desoxyuridin: Enthält ein Fluoratom an der 5'-Position, hat aber eine andere Base (Uracil anstelle von Adenin).

2',5'-Dideoxycytidin: Ähnliche Struktur, aber mit Cytosin als Base.

Einzigartigkeit

5'-FLUORO-2',5'-DIDEOXYADENOSIN ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Vorhandensein des Fluoratoms erhöht seine Stabilität und Resistenz gegen enzymatischen Abbau, wodurch es zu einem wertvollen Wirkstoff für therapeutische Anwendungen wird .

Eigenschaften

Molekularformel |

C10H12FN5O2 |

|---|---|

Molekulargewicht |

253.23 g/mol |

IUPAC-Name |

(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-(fluoromethyl)oxolan-3-ol |

InChI |

InChI=1S/C10H12FN5O2/c11-2-6-5(17)1-7(18-6)16-4-15-8-9(12)13-3-14-10(8)16/h3-7,17H,1-2H2,(H2,12,13,14)/t5-,6+,7+/m0/s1 |

InChI-Schlüssel |

QKUCDAPGYBWICH-RRKCRQDMSA-N |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CF)O |

Kanonische SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CF)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-Methyl-5-[(6-Phenylpyrimidin-4-Yl)amino]phenyl}methanesulfonamide](/img/structure/B10758400.png)

![[(2-Amino-alpha-methoxyimino-4-thiazolylacetyl)amino]methylboronic acid](/img/structure/B10758402.png)

![4'-[(1r)-1-Amino-2-(2,5-Difluorophenyl)ethyl]biphenyl-3-Carboxamide](/img/structure/B10758427.png)

![(3aS,4R,9bR)-2,2-difluoro-4-(4-hydroxyphenyl)-6-(methoxymethyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B10758432.png)

![3-((3-Bromo-5-O-Tolylpyrazolo[1,5-A]pyrimidin-7-Ylamino)methyl)pyridine 1-Oxide](/img/structure/B10758458.png)

![(5s)-2-{[(1s)-1-(4-Fluorophenyl)ethyl]amino}-5-(1-Hydroxy-1-Methylethyl)-5-Methyl-1,3-Thiazol-4(5h)-One](/img/structure/B10758462.png)

![2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B10758466.png)

![(11R,12R)-11-(2,4,5-trifluorophenyl)-1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-12-amine](/img/structure/B10758467.png)

![N-Benzyl-4-[4-(3-Chlorophenyl)-1h-Pyrazol-3-Yl]-1h-Pyrrole-2-Carboxamide](/img/structure/B10758474.png)